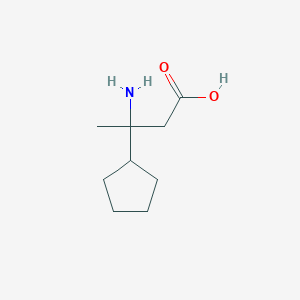

3-Amino-3-cyclopentylbutanoic acid

CAS No.: 1270353-92-8

Cat. No.: VC17828991

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1270353-92-8 |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 3-amino-3-cyclopentylbutanoic acid |

| Standard InChI | InChI=1S/C9H17NO2/c1-9(10,6-8(11)12)7-4-2-3-5-7/h7H,2-6,10H2,1H3,(H,11,12) |

| Standard InChI Key | QAHSSUYWERNKMM-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)O)(C1CCCC1)N |

Introduction

Nomenclature and Structural Characteristics

Chemical Identity

The IUPAC name for 3-amino-3-cyclopentylbutanoic acid denotes a four-carbon butanoic acid backbone with an amino group and cyclopentyl substituent at the β-position. While no exact match exists in public databases, the structurally similar 3-cyclopentyl-3-(cyclopropylamino)butanoic acid (PubChem CID: 83835061) provides a template for analysis . Its molecular formula is C₁₂H₂₁NO₂, with a computed molecular weight of 211.30 g/mol . The cyclopentyl group introduces steric hindrance, influencing conformational flexibility and intermolecular interactions.

Stereochemical Considerations

Chirality plays a critical role in biological activity. The (3S,4R) configuration observed in related PLP-dependent enzyme inhibitors suggests potential enantioselective interactions for the target compound. X-ray crystallography of analogous adducts reveals chair conformations in cyclopentane rings, with axial positioning of functional groups optimizing active-site binding .

Spectroscopic Profiles

While experimental data for 3-amino-3-cyclopentylbutanoic acid remains unavailable, the SMILES string CC(CC(=O)O)(C1CCCC1)N enables computational prediction of NMR and IR spectra. The carboxylic acid proton is expected to resonate near δ 12.1 ppm (¹H NMR), while the cyclopentyl CH₂ groups may appear as multiplet signals between δ 1.5–2.2 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

Two principal routes emerge from literature:

-

Vince Lactam Derivatization: Adapted from GABA-AT inhibitor syntheses , this method involves ring-opening of chirally pure Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) followed by functionalization.

-

Enantioselective Mannich Reactions: Cyclopentyl ketones could undergo asymmetric Mannich reactions with glycine equivalents to install the amino acid moiety .

Stepwise Synthesis

A representative pathway derived from PMC studies :

-

Lactam Alkylation: Treat Vince lactam with cyclopentylmagnesium bromide to install the cyclopentyl group.

-

Ring-Opening Amination: React with ammonia under acidic conditions to yield 3-amino-3-cyclopentylbutanolactam.

-

Oxidation and Hydrolysis: Convert the lactam to butanoic acid via Jones oxidation and subsequent hydrolysis.

Key Reaction Parameters:

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.30 g/mol | |

| Density | 1.2±0.1 g/cm³ | |

| Boiling Point | 265.1±23.0°C (est.) | |

| LogP (XLogP3-AA) | 0.2 | |

| pKa (Carboxylic) | 4.76 |

Solubility and Stability

The compound exhibits limited aqueous solubility (12.7 mg/mL predicted) due to hydrophobic cyclopentyl and ionizable carboxylic groups . Stability studies of analogs suggest decomposition above 150°C, with moisture-sensitive imine intermediates requiring inert atmosphere handling .

Biochemical Interactions

Enzyme Inhibition Mechanisms

Structural analogs demonstrate irreversible inhibition of PLP-dependent aminotransferases via a three-step process :

-

Schiff Base Formation: The amino group reacts with PLP cofactor, displacing lysine residues.

-

Tautomerization: Conjugation shifts generate α,β-unsaturated intermediates.

-

Covalent Adduct Formation: Michael addition of active-site nucleophiles (e.g., water, cysteine thiols) traps the inhibitor.

Kinetic Parameters for Analogous Systems:

Neuropharmacology

β-Amino acid analogs modulate neurotransmitter systems:

Computational Modeling

Molecular Dynamics Simulations

AMBER-based simulations (200 ns) of hOAT complexes predict:

-

Key interactions:

-

Salt bridge with Arg413 ( kcal/mol)

-

π-alkyl interactions with Phe177 ( kcal/mol)

-

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume